Acetoin-13C4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

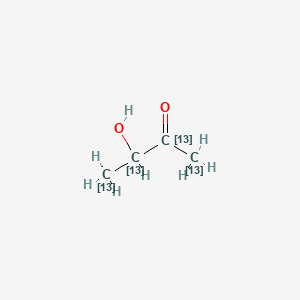

Structure

3D Structure

Propriétés

Formule moléculaire |

C4H8O2 |

|---|---|

Poids moléculaire |

92.076 g/mol |

Nom IUPAC |

3-hydroxy(1,2,3,4-13C4)butan-2-one |

InChI |

InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3/i1+1,2+1,3+1,4+1 |

Clé InChI |

ROWKJAVDOGWPAT-JCDJMFQYSA-N |

SMILES isomérique |

[13CH3][13CH]([13C](=O)[13CH3])O |

SMILES canonique |

CC(C(=O)C)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Acetoin-13C4: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Acetoin-13C4, an isotopically labeled version of the naturally occurring organic compound acetoin. Labeled compounds such as this compound are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes without the complications of radioactive tracers. This document covers its core chemical properties, biological and chemical synthesis routes, and detailed experimental protocols.

Core Chemical Properties

This compound shares nearly identical chemical and physical properties with its unlabeled analogue. The primary difference is its increased molecular weight due to the incorporation of four Carbon-13 isotopes. The data presented below is a compilation from various sources, with some properties inferred from the well-documented data for unlabeled acetoin.

| Property | Data | Citation(s) |

| Molecular Formula | ¹³C₄H₈O₂ | [1][2][3][4] |

| Molecular Weight | 92.08 g/mol | [1] |

| Synonyms | (±)-3-Hydroxybutan-2-one-¹³C₄, Acetyl Methyl Carbinol-¹³C₄ | |

| Appearance | Light-yellow liquid or off-white semi-solid; can form a solid crystalline dimer upon standing. | |

| Odor | Pleasant, buttery, creamy odor. | |

| Boiling Point | 148 °C (at 760 mm Hg) (for unlabeled acetoin). | |

| Melting Point | 15 °C (monomer); Dimer can have a melting point of ~90 °C (for unlabeled acetoin). | |

| Solubility | Miscible with water; soluble in alcohol and propylene glycol; sparingly soluble in ether. | |

| Storage Conditions | Hygroscopic. Store at 2-8°C or -20°C under an inert atmosphere. | |

| Unlabeled CAS Number | 513-86-0 |

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: biosynthesis, which leverages microbial fermentation pathways, and chemical synthesis, which offers precise control over the placement of isotopic labels.

Biosynthesis

In many fermentative bacteria, acetoin is a key metabolite in the butanediol pathway, serving as a mechanism to divert excess pyruvate from central metabolism. The pathway is a common target for metabolic engineering. The core biosynthetic route involves two key enzymatic steps starting from pyruvate, a central metabolite derived from glucose.

-

Condensation of Pyruvate : Two molecules of pyruvate are condensed by the enzyme α-acetolactate synthase (ALS) to form α-acetolactate. This step involves the decarboxylation of one pyruvate molecule.

-

Decarboxylation of α-Acetolactate : The unstable intermediate, α-acetolactate, is then decarboxylated by α-acetolactate decarboxylase (ALDC) to produce (R)-acetoin.

By providing ¹³C-labeled glucose as the feedstock to a culture of a suitable microorganism (e.g., Bacillus subtilis, Lactococcus lactis), this compound can be produced and subsequently isolated from the fermentation broth.

Proposed Chemical Synthesis

The key steps are:

-

Preparation of Labeled Precursors : Synthesize [1,2-¹³C₂]acetyl chloride from [1,2-¹³C₂]acetic acid and [1,2-¹³C₂]methylmagnesium iodide from [1,2-¹³C₂]methyl iodide. These labeled starting materials are commercially available or can be synthesized from basic labeled precursors like ¹³CO₂ or ¹³CH₄.

-

Grignard Reaction : React [1,2-¹³C₂]methylmagnesium iodide with [1,2-¹³C₂]acetyl chloride to form [1,2,3,4-¹³C₄]butan-2-one.

-

Alpha-Bromination : The resulting labeled 2-butanone is brominated at the alpha-position (C3) using a suitable brominating agent like N-bromosuccinimide (NBS).

-

Hydroxylation : The α-bromo ketone is then subjected to nucleophilic substitution with a hydroxide source to replace the bromine atom with a hydroxyl group, yielding the final product, this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Protocol for Biosynthesis via Fermentation

This protocol is a general guideline for producing this compound using a bacterial culture. Optimization of the specific microorganism, media, and growth conditions is required.

Materials:

-

Bacterial strain (e.g., Bacillus subtilis 168)

-

Minimal growth medium (e.g., M9 minimal medium)

-

[U-¹³C₆]-Glucose (uniformly labeled glucose)

-

Sterile shake flasks

-

Incubator shaker

-

Centrifuge

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Standard analytical equipment (GC-MS or LC-MS)

Methodology:

-

Prepare Labeled Medium : Prepare M9 minimal medium according to standard protocols, but substitute standard glucose with [U-¹³C₆]-Glucose as the sole carbon source to a final concentration of 10 g/L.

-

Inoculation : Inoculate a 5 mL starter culture of B. subtilis in standard (unlabeled) M9 medium and grow overnight at 37°C with shaking (220 rpm).

-

Main Culture Growth : The next day, inoculate 100 mL of the prepared ¹³C-labeled M9 medium with the overnight culture to an initial OD₆₀₀ of 0.05.

-

Incubation : Grow the main culture at 37°C with vigorous shaking. Monitor cell growth (OD₆₀₀) and acetoin production periodically. Acetoin production typically peaks in the late exponential or early stationary phase.

-

Harvesting : After approximately 24-48 hours (or once peak production is reached), harvest the culture. Centrifuge the broth at 8,000 x g for 15 minutes to pellet the cells.

-

Extraction : Decant the supernatant into a separatory funnel. Perform a liquid-liquid extraction three times using an equal volume of ethyl acetate each time.

-

Purification and Analysis : Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude this compound can be purified further by column chromatography or distillation if required. Confirm product identity and isotopic enrichment using GC-MS or NMR.

Proposed Protocol for Chemical Synthesis

Disclaimer : This is a proposed protocol based on established organic chemistry principles. It must be performed by trained personnel in a suitable laboratory environment with all appropriate safety precautions.

Step 1: Synthesis of [1,2,3,4-¹³C₄]2-Butanone

-

Materials : [1,2-¹³C₂]Methyl iodide, magnesium turnings, anhydrous diethyl ether, [1,2-¹³C₂]acetyl chloride.

-

Procedure :

-

In a flame-dried, three-neck flask under an inert nitrogen atmosphere, prepare the Grignard reagent by adding a solution of [1,2-¹³C₂]methyl iodide (1.0 eq) in anhydrous ether to magnesium turnings (1.1 eq).

-

Once the Grignard reagent formation is complete, cool the flask to 0°C in an ice bath.

-

Slowly add a solution of [1,2-¹³C₂]acetyl chloride (0.9 eq) in anhydrous ether to the stirred Grignard solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and carefully remove the solvent by distillation to yield crude [¹³C₄]2-butanone.

-

Step 2: α-Bromination of [¹³C₄]2-Butanone

-

Materials : [¹³C₄]2-Butanone, N-bromosuccinimide (NBS), carbon tetrachloride (or suitable alternative), benzoyl peroxide (initiator).

-

Procedure :

-

Dissolve the crude [¹³C₄]2-butanone (1.0 eq) in carbon tetrachloride in a flask equipped with a reflux condenser.

-

Add NBS (1.05 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture, filter to remove succinimide, and wash the filtrate with water and brine.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain crude [¹³C₄]3-bromo-2-butanone.

-

Step 3: Hydroxylation to form this compound

-

Materials : Crude [¹³C₄]3-bromo-2-butanone, aqueous sodium hydroxide (NaOH), acetone/water mixture.

-

Procedure :

-

Dissolve the crude bromo-ketone in a mixture of acetone and water.

-

Add an aqueous solution of NaOH (1.5 eq) dropwise while stirring at room temperature.

-

Heat the mixture gently (e.g., to 40-50°C) for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and neutralize with dilute HCl.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product, this compound, by flash column chromatography on silica gel or by vacuum distillation.

-

Applications in Metabolic Research

The primary application of this compound is as an isotopic tracer in metabolic flux analysis (MFA). Researchers can introduce labeled acetoin into a biological system (e.g., cell culture or whole organism) and track the incorporation of the ¹³C atoms into downstream metabolites. This allows for the mapping and quantification of metabolic pathways. For example, some bacteria can utilize acetoin as a carbon source during periods of carbon starvation. The conversion of acetoin to acetyl-CoA can be traced by analyzing the isotopic labeling patterns in compounds of the TCA cycle and related biosynthetic pathways.

References

An In-depth Technical Guide to the Quantification of Natural Acetoin Using Isotope Dilution Mass Spectrometry with Acetoin-¹³C₄

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the principles and methodologies for the quantitative analysis of naturally occurring acetoin. It addresses a common point of confusion regarding isotopically labeled standards by clarifying that Acetoin-¹³C₄ is a synthetic internal standard used for analytical quantification and is not naturally abundant. The core of this guide is dedicated to the isotope dilution mass spectrometry (ID-MS) method, a gold-standard technique for achieving high accuracy and precision in measuring endogenous acetoin levels in complex matrices. Detailed experimental protocols, data presentation, and workflow visualizations are provided to enable researchers to understand and implement this powerful analytical approach.

Introduction: Natural Acetoin vs. Synthetic Acetoin-¹³C₄

Acetoin (3-hydroxy-2-butanone) is a naturally occurring volatile organic compound produced by numerous microorganisms, plants, and animals.[1][2] It is a significant contributor to the flavor and aroma of many foods and beverages, such as butter, yogurt, apples, and wine.[3][4] In biological systems, acetoin is a product of fermentation and is involved in cellular metabolic pathways, where it can serve as an energy store for some bacteria.[3]

In contrast, Acetoin-¹³C₄ is a synthetic, isotopically labeled analogue of acetoin. In this molecule, the four carbon atoms of the natural ¹²C backbone are replaced with the stable heavy isotope, carbon-13. This mass shift makes it an ideal internal standard for quantification by mass spectrometry. It is crucial to understand that Acetoin-¹³C₄ does not occur in nature; its "natural abundance" is effectively zero. Its value lies in its application as an analytical tool to precisely measure the concentration of its naturally occurring, unlabeled counterpart.

The Principle of Isotope Dilution Mass Spectrometry (ID-MS)

Isotope Dilution Mass Spectrometry is a highly accurate method for quantifying compounds in a sample. The technique relies on the addition of a known quantity of an isotopically labeled version of the analyte (the "spike" or internal standard, e.g., Acetoin-¹³C₄) to the sample at the earliest stage of preparation.

The core principle is that the synthetic, labeled standard is chemically identical to the natural, unlabeled analyte. Therefore, it behaves identically during all subsequent extraction, purification, derivatization, and analysis steps. Any sample loss during preparation will affect both the natural analyte and the labeled standard in the same proportion. By measuring the final ratio of the natural analyte to the labeled standard with a mass spectrometer, the initial concentration of the natural analyte in the sample can be calculated with high precision, as the ratio remains constant regardless of sample recovery.

Natural Abundance of Acetoin in Various Matrices

Acetoin is found in a wide array of biological and food matrices. Its concentration can vary significantly depending on factors such as microbial activity, fermentation conditions, and origin. The table below summarizes reported concentrations in different samples.

| Matrix | Concentration Range | Notes | Reference |

| Traditional Mountain Butter | 5.14 mg/kg to 7.36 mg/kg | Levels can be higher (up to >10 mg/kg) depending on the specific producing farm and associated microbiota. | |

| Alcoholic Drinks | Detectable | Found in various alcoholic beverages, originating from yeast fermentation. | |

| Human Samples | Detectable | Found in normal human urine and blood. | |

| Rat Tissues | Detectable | Detected in liver, kidney, and brain tissues. | |

| Fermentation Broths | Variable (e.g., ~6.5 g/L to 7.7 g/L) | Concentration is highly dependent on the microbial strain, substrate (e.g., glycerol), and fermentation conditions. | |

| Various Foods | Widely present | Found in apples, yogurt, asparagus, blackcurrants, blackberries, wheat, broccoli, and maple syrup. |

Experimental Protocol: Quantification of Acetoin by GC-MS with Acetoin-¹³C₄

This section details a representative protocol for the quantification of acetoin in a biological or food matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with an Acetoin-¹³C₄ internal standard.

4.1. Materials and Reagents

-

Acetoin standard (≥96% purity)

-

Acetoin-¹³C₄ internal standard

-

Organic solvents (e.g., Ethyl Acetate, Dichloromethane, Methanol), HPLC or GC grade

-

Derivatization agent (if required, e.g., PFBHA for oximation)

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Sample Matrix (e.g., butter, fermentation broth, plasma)

4.2. Sample Preparation and Extraction

-

Homogenization: Weigh a precise amount of the sample (e.g., 1-5 grams of butter or 1 mL of broth) into a centrifuge tube.

-

Spiking: Add a known amount of Acetoin-¹³C₄ solution (the internal standard) to the sample. The amount should be chosen to be of a similar order of magnitude to the expected amount of natural acetoin.

-

Equilibration: Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing and equilibration of the internal standard with the sample matrix.

-

Extraction: Add an appropriate organic solvent (e.g., 5 mL of ethyl acetate). Vortex for 5 minutes, then centrifuge (e.g., 4000 x g for 10 minutes) to separate the organic and aqueous layers.

-

Collection: Carefully transfer the organic supernatant to a clean tube. Repeat the extraction step on the remaining aqueous layer to maximize recovery and combine the organic extracts.

-

Drying: Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100-200 µL.

4.3. Instrumentation (GC-MS)

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL of the final extract is injected in splitless mode.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/minute.

-

Hold: Hold at 250°C for 5 minutes.

-

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

-

Natural Acetoin (C₄H₈O₂; MW: 88.11): Monitor characteristic ions, e.g., m/z 43 (CH₃CO⁺) and m/z 88 (M⁺).

-

Acetoin-¹³C₄ (¹³C₄H₈O₂; MW: 92.08): Monitor the corresponding shifted ions, e.g., m/z 46 (¹³CH₃¹³CO⁺) and m/z 92 (M⁺).

-

4.4. Data Analysis and Calculation

-

Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the Acetoin-¹³C₄ internal standard and varying, known concentrations of the natural acetoin standard.

-

Ratio Calculation: For each standard and sample, calculate the peak area ratio of the primary ion for natural acetoin to the primary ion for Acetoin-¹³C₄.

-

Quantification: Plot the peak area ratio against the concentration of the natural acetoin standards to generate a linear regression curve. Use the equation of this line to calculate the concentration of acetoin in the unknown samples based on their measured peak area ratios.

Mandatory Visualizations

References

The Role of Acetoin-13C4 in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoin (3-hydroxy-2-butanone) is a pivotal metabolite in the central carbon metabolism of numerous microbial species. It serves critical functions, including the prevention of cellular acidification, regulation of the NAD+/NADH ratio, and as a carbon storage molecule.[1][2] The use of isotopically labeled compounds is a cornerstone of metabolic research, providing unparalleled insights into the flux and interconnectivity of metabolic pathways. This technical guide focuses on the role and application of Acetoin-13C4, a stable isotope-labeled variant of acetoin, as a powerful tool for elucidating microbial metabolic networks. By tracing the fate of the 13C-labeled carbon atoms from acetoin, researchers can quantitatively map its contribution to central carbon metabolism, identify novel metabolic pathways, and understand its role in microbial physiology and pathogenesis.

Core Concepts in Acetoin Metabolism

Microbial acetoin metabolism can be broadly divided into two key processes: anabolism (synthesis) and catabolism (degradation).

Anabolism of Acetoin:

The primary pathway for acetoin synthesis begins with pyruvate, a central glycolytic intermediate. Two molecules of pyruvate are condensed to form α-acetolactate, a reaction catalyzed by α-acetolactate synthase. Subsequently, α-acetolactate is decarboxylated by α-acetolactate decarboxylase to yield acetoin.[1][2] Under certain conditions, α-acetolactate can be non-enzymatically converted to diacetyl, which is then reduced to acetoin.

Catabolism of Acetoin:

Microorganisms capable of utilizing acetoin as a carbon and energy source employ the acetoin dehydrogenase enzyme system. This system converts acetoin to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in various biosynthetic pathways.[1] The ability to catabolize acetoin is crucial for microbial survival under nutrient-limiting conditions where acetoin may be scavenged as a carbon source.

This compound as a Metabolic Tracer

This compound is an invaluable tool for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. When microorganisms are cultured in the presence of this compound, the labeled carbon atoms are incorporated into downstream metabolites. By analyzing the isotopic labeling patterns of these metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, the metabolic fate of acetoin can be precisely traced and quantified.

Key applications of this compound in microbial metabolism research include:

-

Quantifying the contribution of acetoin to central carbon metabolism: Determining the flux of carbon from acetoin into the TCA cycle, gluconeogenesis, and amino acid biosynthesis.

-

Elucidating alternative metabolic pathways: Discovering novel routes of acetoin utilization and its interconnection with other metabolic pathways.

-

Investigating carbon recycling and storage: Understanding the dynamics of acetoin as a carbon storage compound and its remobilization under different environmental conditions.

-

Probing host-microbe interactions: Tracing the transfer and metabolism of acetoin in complex microbial communities or during host-pathogen interactions.

Quantitative Data on Acetoin Metabolism

The following tables summarize quantitative data from various studies on microbial acetoin production and utilization. While these studies do not specifically use this compound, they provide a baseline understanding of the metabolic fluxes involved.

Table 1: Acetoin Production in Various Microbial Species

| Microorganism | Substrate | Acetoin Titer (g/L) | Yield (g/g substrate) | Reference |

| Bacillus subtilis | Glucose | 10.5 | 0.35 | |

| Klebsiella pneumoniae | Glucose | 83.7 | 0.42 (91.5% of theoretical) | (from abstract of a referenced paper) |

| Serratia marcescens | Glucose | 15.2 | 0.38 | |

| Lactococcus lactis | Glucose | ~3.1 (35 mM from 55 mM glucose) | Not specified | |

| Bacillus amyloliquefaciens | Glucose | 41.26 | Not specified |

Table 2: Impact of Genetic Modifications on Acetoin Production

| Microorganism | Genetic Modification | Effect on Acetoin Production | Reference |

| Bacillus subtilis | Overexpression of α-acetolactate synthase and decarboxylase | Increased acetoin production | |

| Klebsiella pneumoniae | Deletion of 2,3-butanediol dehydrogenase | Accumulation of acetoin | (from abstract of a referenced paper) |

| Escherichia coli | Introduction of heterologous acetoin pathway | 8.8 g/L acetoin produced |

Experimental Protocols

General Protocol for 13C Labeling with this compound

This protocol outlines a general workflow for conducting a 13C labeling experiment using this compound to trace its metabolism in a microbial culture.

a. Pre-culture Preparation:

-

Inoculate a single colony of the microorganism into a suitable liquid medium.

-

Grow the culture overnight at the optimal temperature and shaking speed to reach the mid-logarithmic growth phase.

b. 13C Labeling Experiment:

-

Prepare a defined minimal medium where this compound is the sole carbon source or is added alongside another primary carbon source (e.g., glucose) to study co-metabolism.

-

Inoculate the 13C-labeled medium with the pre-culture to a starting OD600 of approximately 0.1.

-

Grow the culture under controlled conditions (temperature, pH, aeration).

-

Harvest cell samples at various time points (for dynamic labeling) or at isotopic steady-state. Isotopic steady-state is reached when the 13C enrichment in intracellular metabolites remains constant over time.

c. Metabolite Extraction:

-

Quench metabolic activity rapidly by mixing the cell culture with a cold solvent (e.g., -20°C methanol).

-

Separate the cells from the medium by centrifugation at a low temperature.

-

Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

d. Sample Derivatization (for GC-MS analysis):

-

Dry the metabolite extracts completely.

-

Derivatize the metabolites to increase their volatility and thermal stability for GC-MS analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

Analytical Protocols

a. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject the derivatized samples into a GC-MS system.

-

Separate the metabolites on a suitable GC column.

-

Detect the mass fragments of the eluting metabolites using the mass spectrometer.

-

Analyze the mass isotopomer distributions of key metabolites to determine the incorporation of 13C from this compound.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:

-

Resuspend the dried metabolite extracts in a suitable NMR buffer containing a known standard.

-

Acquire 1D and 2D NMR spectra (e.g., 1H, 13C, HSQC, HMBC).

-

Analyze the spectra to identify 13C-labeled metabolites and determine the positions of the 13C atoms within their structures. 13C NMR is particularly powerful for distinguishing between positional isotopomers.

Signaling Pathways and Workflows

Acetoin Anabolic and Catabolic Pathways

Caption: Overview of the primary synthesis and catabolism pathways of acetoin in bacteria.

Experimental Workflow for this compound Metabolic Flux Analysis

Caption: A typical experimental workflow for tracing microbial metabolism using this compound.

Logical Relationship of Acetoin Metabolism to Central Carbon Metabolism

Caption: The central role of acetoin metabolism in relation to glycolysis and the TCA cycle.

Conclusion

The use of this compound in conjunction with modern analytical techniques provides a powerful platform for dissecting the complexities of microbial metabolism. This approach enables a quantitative understanding of how microorganisms utilize acetoin, a key metabolite with diverse physiological roles. For researchers in microbiology, systems biology, and drug development, leveraging this compound as a metabolic tracer can unlock new insights into microbial carbon flow, identify potential targets for metabolic engineering, and aid in the development of novel antimicrobial strategies that target central metabolic pathways. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for designing and interpreting stable isotope tracing experiments to unravel the intricate metabolic networks of microorganisms.

References

Acetoin-13C4: A Technical Guide for Metabolic Pathway Analysis and Biomarker Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying flux through various biochemical reactions. Acetoin-13C4, a labeled form of the versatile metabolite acetoin, serves as an invaluable tracer in metabolic studies. This technical guide provides an in-depth overview of the application of this compound as a biomarker for metabolic investigations. It details the core metabolic pathways involving acetoin, presents quantitative data from relevant metabolic engineering studies, and provides comprehensive experimental protocols for the utilization and analysis of this compound. This document is intended to be a core resource for researchers, scientists, and drug development professionals employing stable isotope tracing to unravel complex metabolic networks.

Introduction to Acetoin and its Role in Metabolism

Acetoin (3-hydroxy-2-butanone) is a four-carbon, neutral molecule that plays a significant role in the central carbon metabolism of a wide range of microorganisms.[1] It is a key intermediate in the 2,3-butanediol fermentation pathway and serves several physiological functions, including the prevention of intracellular acidification, the regulation of the NAD+/NADH ratio, and as a carbon storage compound.[1] The synthesis and degradation of acetoin are tightly regulated in bacteria and other organisms.[1]

The use of isotopically labeled acetoin, such as this compound, allows for the precise tracking of carbon atoms as they are processed through various metabolic pathways. This enables researchers to quantify the flow of metabolites (metabolic flux) and to identify active, dormant, or alternative metabolic routes under specific conditions. Such insights are critical in the fields of metabolic engineering, drug discovery, and diagnostics.

Metabolic Pathways of Acetoin

The biosynthesis and catabolism of acetoin involve several key enzymatic steps. Understanding these pathways is fundamental to interpreting data from this compound tracer studies.

Acetoin Biosynthesis

The primary pathway for acetoin synthesis begins with pyruvate, a central metabolite in glycolysis.

References

Isotopic Labeling with Acetoin-13C4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principles of Isotopic Labeling in Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems.[1] By replacing atoms in a molecule of interest with their stable, non-radioactive heavy isotopes, researchers can track the journey of these labeled atoms through various metabolic pathways.[2][3] The most commonly used stable isotope in metabolic research is Carbon-13 (¹³C). When a ¹³C-labeled substrate is introduced to cells or an organism, the ¹³C atoms are incorporated into downstream metabolites.[4] The distribution of these heavy isotopes in the metabolites, known as mass isotopologue distributions (MIDs), can be precisely measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5] This data, often combined with computational modeling, allows for the quantification of intracellular reaction rates, a practice known as Metabolic Flux Analysis (MFA).

MFA provides a detailed map of cellular metabolism, offering invaluable insights into the physiological and pathological states of cells. It is instrumental in identifying metabolic reprogramming in diseases like cancer, understanding drug mechanisms, and optimizing bioprocesses. The choice of the isotopic tracer is a critical aspect of the experimental design, as it determines which metabolic pathways can be effectively probed. While uniformly labeled glucose ([U-¹³C]-glucose) and glutamine are the most common tracers, the use of specifically labeled molecules can provide more focused and precise information about particular metabolic routes.

This guide focuses on the principles, potential applications, and proposed experimental methodologies for using Acetoin-13C4 as a metabolic tracer. While the direct use of this compound is not yet widely documented in published literature, its structural relationship to key metabolic intermediates suggests its potential as a valuable tool for probing specific areas of cellular metabolism. This document will, therefore, provide a foundational framework for researchers interested in exploring its utility.

The Metabolic Hub of Acetoin

Acetoin (3-hydroxy-2-butanone) is a four-carbon molecule that plays a significant role in the metabolism of many microorganisms and is also found in mammals. Understanding its biosynthesis and catabolism is crucial for predicting the metabolic fate of an this compound tracer.

Acetoin Biosynthesis

In microorganisms, acetoin is primarily synthesized from pyruvate, a central glycolytic intermediate. There are two main pathways for its production:

-

α-Acetolactate Synthase and Decarboxylase Pathway: Two molecules of pyruvate are condensed to form α-acetolactate by α-acetolactate synthase. Subsequently, α-acetolactate is decarboxylated to acetoin by α-acetolactate decarboxylase.

-

Pyruvate Decarboxylase Pathway: In some yeasts, pyruvate is first decarboxylated to acetaldehyde, which then reacts with another molecule of pyruvate to form acetoin.

Acetoin Catabolism

Acetoin is not a metabolic dead-end. It can be further metabolized, primarily through two routes:

-

Reduction to 2,3-Butanediol: Acetoin can be reversibly reduced to 2,3-butanediol by butanediol dehydrogenase, a reaction that is important for regenerating NAD+ under certain conditions.

-

Oxidation to Diacetyl and Acetyl-CoA: Acetoin can be oxidized to diacetyl (2,3-butanedione), which can then be cleaved to yield acetate and acetyl-CoA. This links acetoin metabolism directly to the tricarboxylic acid (TCA) cycle and fatty acid synthesis.

The metabolic connections of acetoin are illustrated in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. Mechanisms of Acetoin Toxicity and Adaptive Responses in an Acetoin-Producing Species, Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Acetoin-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Acetoin-13C4. The information presented is crucial for ensuring the integrity of the compound in research and development applications, particularly in metabolic studies where its isotopic purity is paramount. While specific long-term stability data for this compound is not extensively available in public literature, this guide synthesizes information from supplier data sheets, studies on unlabeled acetoin, and general principles of stable isotope-labeled compound handling to provide best-practice recommendations.

Core Concepts and Chemical Properties

This compound is a stable, non-radioactive, isotopically labeled form of acetoin (3-hydroxy-2-butanone). The four carbon atoms in its structure are replaced with the Carbon-13 isotope. This isotopic labeling does not alter the fundamental chemical properties of the molecule, meaning its stability profile is expected to be nearly identical to that of its unlabeled counterpart. Acetoin is a volatile organic compound that can exist as a liquid monomer or a solid dimer. This dimerization is a reversible process, and in solution, the monomeric form is favored.

Recommended Storage Conditions

To maintain the chemical and isotopic integrity of this compound, proper storage is essential. The following conditions are recommended based on supplier data and the known properties of acetoin.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator) | To minimize potential degradation and reduce volatility. |

| Light | Protect from light (store in amber vials or in the dark) | Unlabeled acetoin is known to be light-sensitive, and exposure can lead to degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation, a known degradation pathway for acetoin. |

| Container | Tightly sealed, airtight container | To prevent evaporation of the volatile compound and exposure to moisture and oxygen. |

Stability Profile and Degradation Pathways

The primary degradation pathway for acetoin is oxidation to diacetyl (2,3-butanedione). This process can be influenced by several factors, including the presence of oxygen, exposure to light, and the presence of certain solvents.

Figure 1: Potential degradation pathways for this compound.

In biological systems or under harsh chemical conditions, acetoin can also undergo oxidative cleavage to yield smaller molecules like acetic acid and acetaldehyde.[1] For the purpose of storing the pure compound, oxidation to diacetyl is the primary concern.

Quantitative Stability Data (Inferred from Unlabeled Acetoin)

Table 2: Summary of Stability Data for Unlabeled Acetoin

| Condition | Duration | Recovery/Observation | Source |

| Ambient Temperature, in the dark | 7 days | 93.8% recovery | NIOSH |

| 5°C, in the dark | 7 days | 93.5% recovery | NIOSH[2] |

| 5°C, in the dark | 30 days | Slow increase in diacetyl formation (up to 16-18%) | NIOSH[2] |

| Ambient Temperature, exposed to light | 1 day | 20% lower recovery compared to dark storage | NIOSH |

This data underscores the importance of refrigerated and dark storage to minimize degradation.

Experimental Protocols for Stability Assessment

To assess the stability of a specific batch of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.

General Workflow for a Stability Study

Figure 2: General workflow for a stability study of this compound.

Example HPLC Method for Acetoin and Diacetyl Quantification

This method is adapted from published procedures for the analysis of acetoin in various matrices and can be optimized for the pure labeled compound.[3][4]

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a solution of 30 mM phosphoric acid in water with 1% acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV detector at 190 nm or Refractive Index (RI) detector |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve this compound in the mobile phase or a suitable solvent (e.g., water, methanol) to a known concentration (e.g., 1 mg/mL). |

Example GC Method for Acetoin and Diacetyl Quantification

Gas chromatography is also a powerful technique for separating and quantifying volatile compounds like acetoin and diacetyl.

Table 4: Example GC Method Parameters

| Parameter | Condition |

| Column | Stabilwax-DA fused silica capillary column (e.g., 30 m x 0.32 mm i.d., 1 µm film) or similar polar column |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 225°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250°C |

| Oven Program | Initial temperature of 35°C (hold for 3 min), then ramp to 200°C at 6°C/min |

| Sample Preparation | Dissolve this compound in a suitable solvent (e.g., acetone/methanol mixture) to a known concentration. |

Forced Degradation Studies

To understand the potential degradation products and to validate the stability-indicating nature of the analytical method, forced degradation studies are recommended.

Table 5: Conditions for Forced Degradation Studies

| Stress Condition | Example Protocol | Potential Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Assess stability to acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Assess stability to basic conditions. |

| Oxidation | 3% H2O2 at room temperature for 24 hours | Promotes oxidation to diacetyl. |

| Thermal Stress | 60°C for 7 days | Evaluates thermal stability. |

| Photostability | Expose to light (ICH Q1B guidelines) | Evaluates light sensitivity. |

Summary and Recommendations

-

Optimal Storage: Store this compound at 2-8°C , protected from light , in a tightly sealed container , preferably under an inert atmosphere .

-

Primary Degradation Product: The main potential degradation product is Diacetyl-13C4 via oxidation.

-

Analytical Monitoring: The stability of this compound can be monitored using a validated stability-indicating HPLC-UV/RI or GC-FID method.

-

Handling: As with any chemical, handle this compound in a well-ventilated area and use appropriate personal protective equipment.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the long-term stability and integrity of this compound, which is critical for obtaining accurate and reproducible results in their studies.

References

A Technical Guide to High-Purity Acetoin-13C4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity Acetoin-13C4. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and utilizing it effectively in experimental settings. This guide covers a survey of commercial suppliers, a generalized experimental protocol for its use as an internal standard, and visual representations of relevant workflows and metabolic pathways.

Commercial Suppliers of High-Purity this compound

The selection of a suitable commercial supplier for this compound is critical for ensuring the accuracy and reproducibility of experimental results. Key parameters for researchers to consider include chemical purity, isotopic enrichment, available formats, and supporting documentation such as a Certificate of Analysis (CoA). While many suppliers offer high-purity this compound, detailed specifications are often provided on a lot-specific CoA, which may require user registration or direct inquiry to access.

Below is a summary of commercial suppliers identified for this compound.

| Supplier | Product Name | Catalog Number (Example) | Molecular Formula | Molecular Weight | Stated Purity/Grade | Isotopic Enrichment | Available Formats |

| Santa Cruz Biotechnology | This compound | - | (¹³C)₄H₈O₂ | 92.08 | For Research Use Only; Refer to CoA for lot-specific data[1][2] | Not specified on website | Not specified on website |

| Pharmaffiliates | This compound | PA STI 001610 | ¹³C₄H₈O₂ | 92.08 | Refer to CoA[3] | Not specified on website | Not specified on website |

| LGC Standards | This compound | TRC-A163777 | ¹³C₄H₈O₂ | 92.08 | Neat[4] | Not specified on website | 1 mg, 10 mg |

| SRD Pharma | This compound | A0000671 | ¹³C₄H₈O₂ | 92.08 | Off-White Semi-Solid | Not specified on website | Not specified on website |

| Fisher Scientific (Toronto Research Chemicals) | 1MG this compound | TRC-A163777-1MG | - | - | Not specified on website | Not specified on website | 1 mg |

| MedchemExpress | This compound | - | - | - | High Purity[5] | Not specified on website | Not specified on website |

| United States Biological | This compound | 162504 | ¹³C₄H₈O₂ | 92.08 | Highly Purified | Not specified on website | Not specified on website |

Experimental Protocols: Quantification of Acetoin using Isotope Dilution Mass Spectrometry

This compound is an ideal internal standard for the accurate quantification of unlabeled (native) acetoin in biological and chemical samples using the isotope dilution method. This approach is considered the gold standard for quantitative analysis as it corrects for sample loss during preparation and for matrix effects in the mass spectrometer.

The following is a generalized protocol for the quantification of acetoin in a liquid sample (e.g., fermentation broth, cell culture media) by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of native acetoin in a sample using this compound as an internal standard.

Materials:

-

This compound of known concentration and purity

-

Unlabeled acetoin standard for calibration curve

-

Sample containing unknown quantity of acetoin

-

Organic solvent (e.g., ethyl acetate) for extraction

-

Anhydrous sodium sulfate

-

GC vials with inserts

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of unlabeled acetoin of a known concentration in a suitable solvent.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Prepare a stock solution of this compound of a known concentration.

-

-

Sample Preparation:

-

To a known volume of the sample, add a precise amount of the this compound internal standard solution. The amount of internal standard added should be comparable to the expected amount of native acetoin in the sample.

-

For each calibration standard, add the same precise amount of the this compound internal standard solution.

-

Perform a liquid-liquid extraction of acetoin from the aqueous sample using an organic solvent like ethyl acetate. Vortex the mixture and centrifuge to separate the phases.

-

Collect the organic phase and dry it using anhydrous sodium sulfate.

-

Transfer the dried organic extract to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Gas Chromatography Conditions:

-

Column: A suitable capillary column for the separation of volatile organic compounds (e.g., DB-5ms, DB-WAX).

-

Injection Mode: Split or splitless, depending on the expected concentration.

-

Injector Temperature: Typically 225-250°C.

-

Oven Program: An initial temperature of 35-40°C held for a few minutes, followed by a temperature ramp (e.g., 6-10°C/min) to a final temperature of 200-250°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for high sensitivity and specificity.

-

Ions to Monitor:

-

For unlabeled acetoin (C₄H₈O₂), monitor characteristic ions (e.g., m/z 43, 45, 88).

-

For this compound (¹³C₄H₈O₂), monitor the corresponding isotopologue ions (e.g., m/z 47, 49, 92). The exact m/z values will depend on the fragmentation pattern.

-

-

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for both native acetoin and this compound in the chromatograms of the calibration standards and the samples.

-

Calculate the ratio of the peak area of native acetoin to the peak area of this compound for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled acetoin standards.

-

Calculate the peak area ratio for the unknown samples.

-

Determine the concentration of acetoin in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Visualizing Workflows and Pathways

Diagram of Isotope Dilution Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Chemical Characterization and Generation of Chamber Concentrations - NTP Technical Report on the Toxicity Studies of Acetoin (CASRN 513-86-0) and 2,3-Pentanedione (CASRN 600-14-6) Administered by Inhalation to Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Biological Synthesis of Acetoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoin (3-hydroxy-2-butanone) is a versatile platform chemical with significant applications in the food, pharmaceutical, and chemical industries. Its biological synthesis offers a sustainable alternative to traditional chemical methods. This technical guide provides an in-depth exploration of the core biological pathways of acetoin production, focusing on the key enzymes, their mechanisms, and quantitative data from various microbial systems. Detailed experimental protocols for enzyme activity assays and metabolite quantification are provided to facilitate research and development in this field. Furthermore, metabolic engineering strategies aimed at enhancing acetoin titers and yields are discussed, supported by clear visualizations of the underlying biochemical pathways and experimental workflows.

Introduction

Acetoin is a naturally occurring four-carbon compound that contributes to the flavor and aroma of many fermented foods and beverages. Beyond its use as a food additive, acetoin serves as a valuable chiral precursor for the synthesis of various pharmaceuticals and specialty chemicals. The microbial fermentation of renewable feedstocks presents an economically viable and environmentally friendly route for industrial-scale acetoin production. Understanding the intricacies of the metabolic pathways involved is crucial for the rational design of microbial cell factories with enhanced production capabilities. This guide delves into the primary biosynthetic routes of acetoin, offering a comprehensive resource for researchers and professionals in biotechnology and drug development.

Core Biosynthetic Pathways of Acetoin

The primary route for microbial acetoin production is the 2,3-butanediol pathway, which originates from pyruvate, a central metabolite in glycolysis. This pathway involves a series of enzymatic reactions that convert pyruvate to acetoin and subsequently to 2,3-butanediol.

The 2,3-Butanediol Pathway

The biosynthesis of acetoin from pyruvate proceeds through the following key enzymatic steps:

-

α-Acetolactate Synthase (ALS): Two molecules of pyruvate are condensed to form one molecule of α-acetolactate. This reaction is catalyzed by α-acetolactate synthase (EC 2.2.1.6), a thiamine pyrophosphate (ThDP)-dependent enzyme.[1][2] There are two main types of ALS: catabolic, which is involved in fermentation pathways, and anabolic (also known as acetohydroxyacid synthase or AHAS), which participates in the biosynthesis of branched-chain amino acids.[1][3]

-

α-Acetolactate Decarboxylase (ALDC): α-acetolactate is then decarboxylated to produce acetoin. This step is catalyzed by α-acetolactate decarboxylase (EC 4.1.1.5).[4] This enzyme is crucial for preventing the accumulation of diacetyl, an off-flavor compound that can be formed by the spontaneous oxidative decarboxylation of α-acetolactate.

-

Diacetyl Reductase (DAR) / Butanediol Dehydrogenase (BDH): In some microorganisms, α-acetolactate can be non-enzymatically converted to diacetyl, especially under aerobic conditions. Diacetyl can then be reduced to acetoin by diacetyl reductase (EC 1.1.1.304 for (R)-acetoin forming and EC 1.1.1.5 for (S)-acetoin forming) or butanediol dehydrogenase (EC 1.1.1.4/1.1.1.76). These enzymes often exhibit stereospecificity, leading to the production of different acetoin isomers.

The overall pathway from pyruvate to acetoin is depicted in the following diagram:

Quantitative Data on Acetoin Production

Metabolic engineering efforts have significantly improved acetoin production in various microbial hosts. The following tables summarize key quantitative data from studies on engineered strains of Bacillus subtilis, Escherichia coli, and Saccharomyces cerevisiae.

Table 1: Acetoin Production in Engineered Bacillus subtilis

| Strain | Key Genetic Modifications | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| B. subtilis ACA-DC 1176 | Wild Type | Fed-batch | Crude Glycerol | 36.0 | 0.40 (total acetoin + BDO) | - | |

| B. subtilis BSMAY-4-PsrfA | ΔydiH, Δrex, ΔsigF, PsrfA promoter for alsSD | Fed-batch | Bagasse Hydrolysate | 64.3 | 0.45 | 0.765 | |

| B. subtilis 168 derivative | Co-expression of 2,3-BDH and NADH oxidase | Batch | Glucose | 91.8 | - | - | |

| B. subtilis CGMCC 13141 | Wild Type (marine isolate) | Fed-batch | Glucose | 83.7 | - | - | |

| B. subtilis CICC 10025 | Wild Type | Batch | Molasses & Soybean Hydrolysate | 35.4 | - | 0.63 |

Table 2: Acetoin Production in Engineered Escherichia coli

| Strain | Key Genetic Modifications | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| E. coli BL21/pETDuet-Kpdar-fdh | Co-expression of KpDAR and FDH | Whole-cell biocatalysis | Diacetyl & Formate | 52.9 ((S)-acetoin) | - | 6.2 | |

| E. coli GXASR-49RSF | ΔgldA, ΔfrdABCD, ΔackA-pta, ΔpoxB, tsf insertion, optimized budAB expression | Fed-batch | Non-food raw materials | 81.62 ((R)-acetoin) | - | - | |

| E. coli BL-11 | Co-expression of fusion AlsS-AlsD, LDH, and NADH oxidase; ΔackA-pta | Fed-batch (bioreactor) | Lactate | 57.18 | 0.484 (mol/mol) | 1.91 | |

| E. coli MG1655 (pTrc99A-Ptrc-budAB) | Expression of budAB from Serratia plymuthica | Batch | Glucose in LB | ~1.5 | - | - |

Table 3: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) | Reference |

| α-Acetolactate Decarboxylase | Bacillus subtilis | (S)-α-acetolactate | 21 | 2.2 | - | - | |

| α-Acetolactate Decarboxylase | Brevibacillus brevis | - | - | - | 6.0 | 40 | |

| α-Acetolactate Decarboxylase | Enterobacter aerogenes | α-acetolactate | 14.83 | 0.81 | 5.5 | - | |

| α-Acetolactate Synthase | Acetobacter pasteurianus (AlsS1) | Pyruvate | - | - | 6.5 | 55 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of acetoin biosynthesis.

α-Acetolactate Synthase (ALS) Activity Assay

This protocol is adapted from a colorimetric assay that measures the amount of acetoin produced from the decarboxylation of α-acetolactate.

Principle: ALS catalyzes the formation of α-acetolactate from pyruvate. The α-acetolactate is then decarboxylated to acetoin by heating in an acidic environment. The acetoin produced is quantified colorimetrically.

Reagents:

-

Reaction Buffer: 100 mM Sodium Phosphate Buffer (pH 6.5) containing 100 mM Sodium Pyruvate, 0.5 mM MgCl₂, and 1 mM Thiamine Pyrophosphate (TPP).

-

Stop Solution: 50% (v/v) Sulfuric Acid.

-

Creatine Solution: 0.5% (w/v) in water.

-

α-Naphthol Solution: 5% (w/v) in 2.5 M NaOH.

-

Acetoin Standard Solutions.

Procedure:

-

Add 20 µL of the purified enzyme solution to 480 µL of the pre-warmed reaction buffer.

-

Incubate the reaction mixture at the optimal temperature (e.g., 55°C) for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding 20 µL of 50% sulfuric acid.

-

Incubate at the same temperature for an additional 30 minutes to facilitate the decarboxylation of α-acetolactate to acetoin.

-

Add 250 µL of 0.5% creatine solution and 250 µL of 5% α-naphthol solution to the reaction mixture.

-

Incubate at 37°C for 30 minutes to allow for color development.

-

Measure the absorbance at 520 nm.

-

Quantify the amount of acetoin produced by comparing the absorbance to a standard curve prepared with known concentrations of acetoin.

Unit Definition: One unit of ALS activity is defined as the amount of enzyme that generates 1 µmol of acetoin per minute under the specified assay conditions.

α-Acetolactate Decarboxylase (ALDC) Activity Assay

This protocol is based on the direct measurement of acetoin produced from α-acetolactate.

Principle: ALDC catalyzes the decarboxylation of α-acetolactate to acetoin. The acetoin is then quantified using the Voges-Proskauer reaction.

Reagents:

-

Buffer: 0.05 M MES buffer (pH 6.0).

-

Substrate: 0.2% (v/v) α-acetolactate solution (prepared from ethyl-2-acetoxy-2-methylacetoacetate).

-

Color Reagent: A mixture of 1-naphthol and creatine.

-

Acetoin Standard Solutions.

Procedure:

-

Prepare the α-acetolactate substrate by hydrolyzing ethyl-2-acetoxy-2-methylacetoacetate with NaOH and neutralizing to pH 6.0.

-

Pre-warm the enzyme solution, buffer, and substrate solution to the assay temperature (e.g., 30°C).

-

Initiate the reaction by mixing 200 µL of the enzyme solution with 200 µL of the substrate solution.

-

Incubate the reaction mixture at 30°C for a specific time (e.g., 20 minutes).

-

Stop the reaction and develop the color by adding 4.6 mL of the color reagent.

-

Allow the color to develop at room temperature for a defined period (e.g., 40 minutes).

-

Measure the absorbance at 522 nm.

-

Calculate the acetoin concentration using a standard curve.

Unit Definition: One ALDC unit is the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.

Diacetyl Reductase (DAR) Activity Assay

This protocol is a continuous spectrophotometric rate determination assay.

Principle: DAR catalyzes the reduction of diacetyl to acetoin with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

Buffer: 100 mM Potassium Phosphate Buffer (pH 6.1).

-

NADH Solution: 0.25 mM β-NADH in buffer.

-

Substrate: 5% (w/v) Diacetyl solution.

-

Enzyme Solution: Diluted in cold buffer.

Procedure:

-

In a cuvette, mix 0.98 mL of the NADH solution.

-

Incubate at 25°C for 5 minutes.

-

Add 0.01 mL of the enzyme solution and mix. Monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate the reaction by adding 0.01 mL of the diacetyl solution.

-

Immediately mix and record the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

Unit Definition: One unit of diacetyl reductase will oxidize 1.0 µmole of NADH per minute at pH 6.1 at 25°C.

Quantification of Acetoin in Fermentation Broth

Several methods are available for the quantification of acetoin in complex matrices like fermentation broth.

A. Colorimetric Method (3,5-Dinitrosalicylic Acid):

-

Prepare a standard curve of acetoin.

-

Centrifuge the fermentation broth to remove cells.

-

Dilute the supernatant to a concentration within the linear range of the standard curve.

-

Mix the diluted sample with 3,5-dinitrosalicylic acid reagent in an alkaline environment.

-

Heat the mixture in a boiling water bath for 5 minutes.

-

Cool to room temperature and measure the absorbance at 540 nm.

-

Determine the acetoin concentration from the standard curve.

B. Gas Chromatography (GC):

-

Prepare samples by centrifugation and appropriate dilution.

-

Use a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a chiral column for isomer separation).

-

Set appropriate temperature programs for the injector, column, and detector.

-

Inject the sample and quantify acetoin based on the peak area relative to a standard curve.

Visualization of Pathways and Workflows

Metabolic Engineering Strategies for Enhanced Acetoin Production

The following diagram illustrates common metabolic engineering strategies to increase the carbon flux towards acetoin.

Experimental Workflow for Strain Development and Analysis

The following diagram outlines a typical experimental workflow for developing and analyzing acetoin-producing microbial strains.

Conclusion

The biological synthesis of acetoin is a rapidly advancing field with significant potential for industrial applications. A thorough understanding of the underlying metabolic pathways and the key enzymes involved is paramount for the successful development of high-performance microbial strains. This technical guide has provided a comprehensive overview of the core biosynthetic routes, supported by quantitative data and detailed experimental protocols. The application of metabolic engineering strategies, guided by the principles outlined herein, will continue to drive innovation and enhance the efficiency and economic viability of bio-based acetoin production. The provided visualizations of pathways and workflows serve as valuable tools for conceptualizing and executing research in this domain.

References

An In-depth Technical Guide to Metabolic Flux Analysis Using Labeled Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By tracking the fate of isotopically labeled nutrients (e.g., ¹³C-glucose) through metabolic pathways, MFA provides a detailed snapshot of cellular metabolism in action.[3] This quantitative approach moves beyond static measurements of metabolite concentrations to reveal the dynamic rewiring of metabolic networks in response to genetic perturbations, environmental changes, or drug treatments.[4]

In the context of drug development and disease research, MFA is instrumental in identifying metabolic vulnerabilities in cancer cells, understanding mechanisms of drug resistance, and optimizing bioprocesses for the production of therapeutics.[5] For instance, it can elucidate how oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, reprogram cellular metabolism to support rapid proliferation and survival.

The core of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a cell culture system and allowing the cells to reach a metabolic and isotopic steady state. The distribution of the ¹³C label across various intracellular metabolites is then measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling pattern, along with measured extracellular rates of nutrient uptake and product secretion, is used to constrain a computational model of cellular metabolism, which then calculates the intracellular fluxes.

Experimental Protocols

A typical MFA experiment follows a well-defined workflow, from cell culture to data analysis. The following protocols provide a detailed methodology for performing ¹³C-MFA with mammalian cells.

Protocol 1: Cell Culture and Isotopic Labeling

-

Cell Seeding and Growth: Seed mammalian cells in appropriate culture vessels (e.g., 6-well plates) and grow them in a standard, unlabeled culture medium until they reach the desired confluence (typically 70-80% for logarithmic growth phase analysis).

-

Medium Switch:

-

Aspirate the standard medium.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Immediately replace the PBS with the ¹³C-labeling medium. This medium should be identical in composition to the standard medium, with the exception that the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C]-glucose).

-

-

Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient duration to achieve an isotopic steady state. This is a critical step where the labeling of intracellular metabolites becomes constant over time. The time required to reach a steady state should be determined empirically for each cell line and experimental condition but is often in the range of 18-24 hours. To confirm the steady state, you can measure the isotopic labeling at two different time points (e.g., 18 and 24 hours) and verify that the labeling patterns are identical.

Protocol 2: Quenching and Metabolite Extraction

Rapid quenching is crucial to halt all enzymatic activity and preserve the in vivo metabolic state of the cells.

-

Quenching:

-

Aspirate the labeling medium.

-

Immediately add a cold quenching solution, such as 60% methanol supplemented with 0.85% (w/vol) ammonium bicarbonate, maintained at -40°C.

-

-

Cell Harvesting:

-

Scrape the cells in the quenching solution.

-

Transfer the cell suspension to a pre-chilled centrifuge tube.

-

-

Metabolite Extraction:

-

Centrifuge the cell suspension at a low speed (e.g., 1000 x g) for 5 minutes at 4°C to pellet the cells.

-

Discard the supernatant.

-

Resuspend the cell pellet in a cold extraction solvent, such as a methanol/water/chloroform mixture, to extract both polar and non-polar metabolites.

-

Vortex the mixture vigorously and incubate on ice.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to separate the soluble metabolites (supernatant) from the cell debris (pellet).

-

Collect the supernatant for subsequent analysis.

-

Protocol 3: GC-MS Analysis of Amino Acids

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for measuring the ¹³C labeling of protein-derived amino acids.

-

Protein Hydrolysis:

-

Wash the cell pellet remaining after metabolite extraction with PBS.

-

Add 6 M HCl to the pellet and hydrolyze the proteins at 100-110°C for 24 hours.

-

Dry the hydrolysate under a stream of nitrogen gas.

-

-

Derivatization:

-

Derivatize the amino acids to make them volatile for GC analysis. A common method is to use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

GC Settings: Use a suitable column (e.g., DB-5ms) with a temperature gradient to separate the amino acids. A typical temperature program might start at 100°C, hold for a few minutes, and then ramp up to 300°C.

-

MS Settings: Operate the mass spectrometer in either scan mode to identify the fragments or selected ion monitoring (SIM) mode for more sensitive quantification of specific fragments. The mass spectra will show a distribution of mass isotopomers for each amino acid fragment, which reflects the incorporation of ¹³C from the labeled substrate.

-

Data Presentation: Quantitative Flux Maps

The following tables summarize quantitative metabolic flux data from studies on cancer cell metabolism, illustrating the kind of insights that MFA can provide. The fluxes are typically normalized to the rate of glucose uptake.

Table 1: Central Carbon Metabolism Fluxes in Cancer Cells vs. Normal Cells

| Metabolic Flux | Cancer Cells (Relative Flux) | Normal Cells (Relative Flux) |

| Glucose Uptake | 100 | 20 |

| Glycolysis (Pyruvate) | 85 | 15 |

| Lactate Secretion | 80 | 5 |

| Pentose Phosphate Pathway | 10 | 2 |

| TCA Cycle (Citrate) | 5 | 10 |

| Anaplerotic Glutamine | 30 | 5 |

This table presents a generalized comparison based on the common observation of the Warburg effect in cancer cells, characterized by high glucose uptake and lactate secretion.

Table 2: Effect of PI3K/Akt/mTOR Pathway Inhibition on Metabolic Fluxes in Cancer Cells

| Metabolic Flux | Control (Relative Flux) | PI3K/Akt/mTOR Inhibitor (Relative Flux) |

| Glucose Uptake | 100 | 60 |

| Glycolysis | 90 | 50 |

| Pentose Phosphate Pathway | 15 | 8 |

| TCA Cycle | 5 | 8 |

| Fatty Acid Synthesis | 10 | 4 |

This table illustrates the typical metabolic reprogramming observed upon inhibition of the PI3K/Akt/mTOR pathway, which is known to promote anabolic processes.

Mandatory Visualizations

Experimental Workflow

Central Carbon Metabolism

PI3K/Akt/mTOR Signaling and Metabolism

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Acetoin-13C4 in Biological Samples using GC-MS

Abstract

This application note details a robust and sensitive method for the quantification of ¹³C-labeled acetoin (Acetoin-13C4) in biological matrices, specifically human plasma and serum, using gas chromatography-mass spectrometry (GC-MS). This compound is a valuable stable isotope tracer used in metabolic flux analysis and pharmacokinetic studies to investigate the in-vivo pathways of acetoin. The protocol employs a protein precipitation extraction, followed by chemical derivatization to enhance volatility and thermal stability, and subsequent analysis by GC-MS in selected ion monitoring (SIM) mode. This method provides high specificity and accuracy, making it suitable for researchers, scientists, and drug development professionals.

Introduction

Acetoin (3-hydroxy-2-butanone) is a volatile organic compound that plays a role in various biological processes and is a common additive in the food and fragrance industries. In mammals, acetoin is involved in metabolic pathways that include interconversion with 2,3-butanediol and biacetyl[1][2]. The use of stable isotope-labeled tracers, such as this compound, allows for the precise tracking of its metabolic fate without the use of radioactive materials[3][4][5]. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules in complex biological samples due to its high chromatographic resolution and sensitive detection. However, the polar nature of acetoin necessitates a derivatization step to improve its chromatographic properties. This protocol describes a validated method for the analysis of this compound, which can be adapted for various research applications.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is adapted for a 100 µL plasma or serum sample.

Materials:

-

Human plasma or serum samples

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., 2,3-Butanediol-d6 in methanol, 10 µg/mL)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated centrifuge

Procedure:

-

Thaw frozen plasma or serum samples on ice.

-

Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution to the sample.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

Derivatization (Silylation)

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Anhydrous pyridine

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Reconstitute the dried extract with 50 µL of anhydrous pyridine.

-

Add 50 µL of BSTFA + 1% TMCS to the reconstituted sample.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 60 minutes to ensure complete derivatization.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC Parameters:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 10:1

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor (hypothetical for TMS-derivatized this compound):

-

Quantifier Ion for this compound-TMS: m/z (to be determined based on the mass spectrum of the derivatized standard)

-

Qualifier Ion for this compound-TMS: m/z (to be determined)

-

Quantifier Ion for IS-TMS: m/z (to be determined)

-

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 1: Calibration Curve for this compound in Human Plasma

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 5 | 0.052 |

| 10 | 0.105 |

| 50 | 0.515 |

| 100 | 1.020 |

| 500 | 5.135 |

| 1000 | 10.250 |

| Linearity (R²) | 0.9995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 15 | 4.8 | 6.2 | 103.5 |

| Medium | 250 | 3.5 | 4.9 | 98.7 |

| High | 800 | 2.9 | 4.1 | 101.2 |

Table 3: Recovery

| QC Level | Concentration (ng/mL) | Recovery (%) |

| Low | 15 | 91.5 |

| Medium | 250 | 94.2 |

| High | 800 | 93.1 |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Simplified metabolic pathway of acetoin.

Conclusion

The GC-MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma and serum. The sample preparation is straightforward, and the derivatization step significantly improves the chromatographic performance of the analyte. This application note serves as a comprehensive guide for researchers in metabolic studies and pharmaceutical development, enabling accurate tracing of acetoin metabolism in biological systems.

References

- 1. Metabolism of acetoin in mammalian liver slices and extracts. Interconversion with butane-2,3-diol and biacetyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of acetoin in mammalian liver slices and extracts. Interconversion with butane-2,3-diol and biacetyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for Acetoin-13C4 in Metabolic Flux Analysis (MFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acetoin-13C4 in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing stable isotope-labeled substrates, such as this compound, into a biological system, researchers can trace the flow of carbon atoms through the metabolic network.[1][2][3] This provides a detailed snapshot of cellular metabolism, revealing the activity of various pathways and their responses to genetic or environmental perturbations.[4][5]

Acetoin (3-hydroxy-2-butanone) is a key metabolite in the central carbon metabolism of many microorganisms and is also observed in mammalian cells under certain conditions. As a four-carbon compound, isotopically labeled acetoin, specifically this compound, serves as a valuable tracer for elucidating the fluxes through pathways connected to pyruvate and acetyl-CoA metabolism. Its applications are particularly relevant in metabolic engineering for the production of bulk chemicals and in studying disease states characterized by altered energy metabolism.

These application notes provide a comprehensive overview of the use of this compound in MFA, including detailed experimental protocols and data interpretation guidelines.

Applications of this compound in MFA

The primary applications of this compound in metabolic flux analysis include:

-

Elucidating Central Carbon Metabolism: Tracing the 13C label from this compound allows for the quantification of fluxes through the tricarboxylic acid (TCA) cycle, glycolysis/gluconeogenesis, and the pentose phosphate pathway (PPP).

-

Metabolic Engineering and Strain Optimization: By understanding the metabolic fluxes in microorganisms, researchers can identify bottlenecks in production pathways and rationally engineer strains for improved yields of desired products, such as biofuels and specialty chemicals.

-